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molecular formula C11H12N2 B2935650 2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile CAS No. 66487-31-8

2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile

Cat. No. B2935650
M. Wt: 172.231
InChI Key: TUCDZHYOISPGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159192

Procedure details

162 parts of 1,2,3,4-tetrahydroquinoline, 126 parts of chloroacetonitrile and 66 parts of sodium carbonate are stirred for 6 hours at a temperature of 105°-115° C. After cooling, the thick brown suspension is diluted with methylene chloride and filtered. After washing thoroughly with methylene chloride, the filtrate is concentrated as far as possible in a water jet vacuum and the residue is subsequently distilled. The main fraction boils at 148°-150° C. at a pressure of 1 torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.Cl[CH2:12][C:13]#[N:14].C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[C:13]([CH2:12][N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)#[N:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing thoroughly with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated as far as possible in a water jet vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is subsequently distilled

Outcomes

Product
Name
Type
Smiles
C(#N)CN1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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